1-(2-Methylpropyl)-4-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]piperazin-2-one
Description
1-(2-Methylpropyl)-4-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]piperazin-2-one is a complex organic compound featuring a piperazine core substituted with an oxazole and a thiadiazole ring
Properties
IUPAC Name |
1-(2-methylpropyl)-4-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S/c1-9(2)7-17-4-5-18(8-11(17)19)13-15-14-12(21-13)10-3-6-20-16-10/h3,6,9H,4-5,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQGBHRHGXFRNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1=O)C2=NN=C(S2)C3=NOC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylpropyl)-4-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]piperazin-2-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Thiadiazole Ring: This often involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives.
Coupling Reactions: The oxazole and thiadiazole intermediates are then coupled with a piperazine derivative under conditions that promote nucleophilic substitution.
Industrial Production Methods: Industrial production may utilize continuous flow reactors to optimize reaction conditions and yield. Catalysts and solvents are chosen to maximize efficiency and minimize by-products. Scale-up processes often involve rigorous purification steps, including recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylpropyl)-4-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products: The major products depend on the specific reaction conditions but often include various substituted derivatives of the original compound, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine: In medicinal chemistry, 1-(2-Methylpropyl)-4-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]piperazin-2-one is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and infections.
Industry: In the industrial sector, this compound is explored for its potential use in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1-(2-Methylpropyl)-4-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]piperazin-2-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing biological pathways.
Comparison with Similar Compounds
- **1-(2-Methylpropyl)-4-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]piperazine
- **1-(2-Methylpropyl)-4-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]piperidin-2-one
Comparison: Compared to similar compounds, 1-(2-Methylpropyl)-4-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]piperazin-2-one is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
